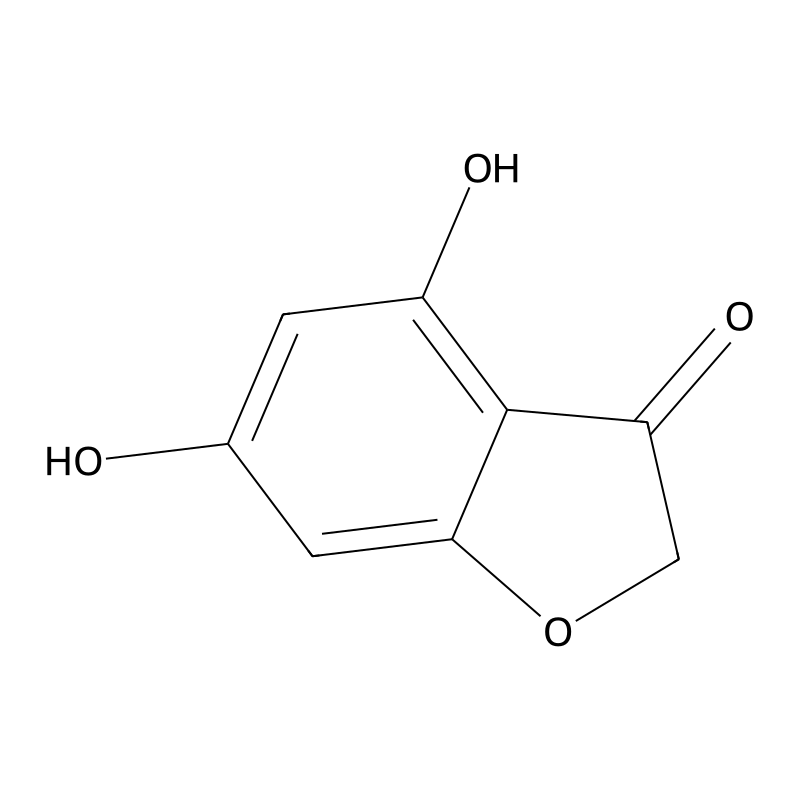

4,6-dihydroxybenzofuran-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Properties

[1] J-GLOBAL Bracteatin | Chemical Substance Information:

Anticancer Properties

DHBB has shown promise in inhibiting the growth of cancer cells in vitro. Studies suggest it can influence the cell cycle and induce apoptosis (programmed cell death) in cancer cells [1]. While the research is promising, more studies are needed to understand DHBB's potential as an anticancer agent and its effectiveness in vivo (living organisms).

[1] J-GLOBAL Bracteatin | Chemical Substance Information:

Antihepatitis Activity

4,6-Dihydroxybenzofuran-3(2H)-one, also known as aurone, is a naturally occurring compound characterized by its unique benzofuran structure. This compound features two hydroxyl groups at the 4 and 6 positions on the benzofuran ring, contributing to its chemical reactivity and biological properties. With a molecular formula of C₈H₆O₄, it is recognized for its potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Condensation Reactions: It can undergo condensation reactions to form more complex structures, such as aurones and other derivatives.

These reactions are significant for synthesizing related compounds and exploring their biological activities.

Research indicates that 4,6-dihydroxybenzofuran-3(2H)-one exhibits various biological activities:

- Anti-inflammatory Properties: Studies have shown that this compound can inhibit inflammatory mediators, making it a candidate for anti-inflammatory drug development .

- Antioxidant Activity: Its structure allows it to scavenge free radicals, offering potential protective effects against oxidative stress .

- Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings .

Several synthesis methods have been developed for 4,6-dihydroxybenzofuran-3(2H)-one:

- Traditional Organic Synthesis: Utilizing starting materials such as phloroglucinol and employing various reagents under controlled conditions.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, significantly reducing synthesis time .

- Green Chemistry Approaches: Eco-friendly methods have been explored to minimize solvent use and waste generation during synthesis .

These methods highlight the versatility in producing this compound while considering environmental impacts.

The applications of 4,6-dihydroxybenzofuran-3(2H)-one span various domains:

- Pharmaceuticals: Due to its biological activities, it is being investigated as a potential drug candidate for treating inflammatory diseases and infections.

- Natural Dyes: Its vibrant color properties make it suitable for use as a natural dye in textiles and food products.

- Material Science: The compound's unique structure allows for potential applications in developing advanced materials with specific optical properties.

Interaction studies of 4,6-dihydroxybenzofuran-3(2H)-one with biological targets are crucial for understanding its mechanism of action. Research has focused on:

- Enzyme Inhibition: Studies have indicated that this compound may inhibit certain enzymes involved in inflammatory pathways .

- Molecular Docking Studies: Computational approaches have been employed to predict binding affinities with various biological targets, aiding in the design of more effective derivatives .

These studies provide insights into how this compound interacts at the molecular level.

4,6-Dihydroxybenzofuran-3(2H)-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Hydroxycoumarin | Contains a coumarin structure; less hydroxyl substitution | Anticoagulant properties |

| Aurone | Similar benzofuran backbone; different substitutions | Antimicrobial and antioxidant |

| Benzofuran | Basic benzofuran structure without hydroxyl groups | Limited biological activity |

| 5-Hydroxybenzofuran | Hydroxyl group at the 5-position; fewer applications | Potential anti-inflammatory activity |

4,6-Dihydroxybenzofuran-3(2H)-one stands out due to its specific positioning of hydroxyl groups which enhances its reactivity and biological profile compared to these similar compounds.

The synthesis of 4,6-dihydroxybenzofuran-3(2H)-one represents a significant challenge in heterocyclic chemistry due to the unique structural features of this benzofuranone derivative. This compound, with the molecular formula C₈H₆O₄ and molecular weight 166.13 g/mol, contains two hydroxyl groups positioned at the 4 and 6 positions of the benzofuran ring system, along with a ketone functionality at the 3-position [1] [2]. The synthetic approaches to this target molecule can be broadly categorized into classical organic synthesis methods, transition metal-catalyzed routes, and green chemistry approaches.

Classical Organic Synthesis Approaches

Cyclization Reactions of Polyhydroxyaryl Precursors

The classical approach to synthesizing 4,6-dihydroxybenzofuran-3(2H)-one primarily involves cyclization reactions of appropriately substituted polyhydroxyaryl precursors. The most well-established method utilizes 2,4-dihydroxyphenacyl chloride as the starting material, which undergoes intramolecular cyclization under basic conditions [1].

The fundamental cyclization reaction proceeds through nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon, followed by elimination of hydrogen chloride. The reaction conditions typically involve the use of sodium acetate as a base in methanol under reflux conditions. Specifically, the precursor compound (6.25 g) is dissolved in methanol (94 mL) with anhydrous sodium acetate (5.34 g, 65.1 mmol) and refluxed under an argon atmosphere for 4 hours. This procedure yields 4,6-dihydroxybenzofuran-3(2H)-one (4.54 g) in 88.2% yield as a pale yellow solid [1].

The mechanistic pathway involves initial deprotonation of the phenolic hydroxyl group by the acetate base, generating a phenoxide nucleophile. This nucleophile subsequently attacks the electrophilic carbonyl carbon of the adjacent acyl chloride moiety, forming a tetrahedral intermediate. Elimination of chloride and subsequent protonation leads to the formation of the benzofuranone ring system with retention of the hydroxyl substituents at positions 4 and 6 [3] [4].

Alternative cyclization approaches utilize different polyhydroxyaryl substrates. For instance, the cyclization of α-phenoxy ketones can be promoted by Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) to prepare substituted benzofurans with moderate to excellent yields under mild conditions. This method provides facile access to benzofurans from readily available starting materials such as phenols and α-bromo ketones through intramolecular electrophilic aromatic substitution followed by dehydration [4].

Acid/Base-Catalyzed Rearrangement Strategies

Acid and base-catalyzed rearrangement strategies offer complementary approaches to the synthesis of 4,6-dihydroxybenzofuran-3(2H)-one. These methods typically involve the rearrangement of preformed aromatic compounds containing the requisite functional groups in appropriate positions.

Base-catalyzed rearrangements often employ strong bases such as sodium hydride or potassium tert-butoxide to promote intramolecular cyclization reactions. The reaction mechanism typically involves deprotonation of phenolic or enolic protons, followed by nucleophilic attack on electrophilic centers within the same molecule. For example, treatment of appropriate phenolic ketones with sodium acetate in refluxing methanol facilitates the formation of benzofuranone structures through intramolecular condensation reactions [1].

Acid-catalyzed rearrangements utilize protic or Lewis acids to activate electrophilic centers and promote cyclization. The cyclodehydration of α-phenoxy ketones promoted by Eaton's reagent represents a particularly effective acid-catalyzed approach. The reaction proceeds through intramolecular electrophilic aromatic substitution, where the strong Brønsted acidity of Eaton's reagent promotes cyclization, while the powerful phosphoric carboxylic mixed anhydride component drives the subsequent dehydration step [4].

The choice between acid and base catalysis depends on the specific substrate structure and the desired reaction pathway. Base-catalyzed reactions are generally preferred when the substrate contains acidic protons that can be readily deprotonated, while acid-catalyzed reactions are more suitable for substrates requiring activation of electrophilic centers through protonation or Lewis acid coordination [5] [4].

Transition Metal-Catalyzed Synthetic Routes

Copper-Mediated Coupling Reactions

Copper-catalyzed synthetic routes have emerged as powerful methodologies for the construction of benzofuran derivatives, including 4,6-dihydroxybenzofuran-3(2H)-one. These methods typically involve aerobic oxidative cyclization processes that utilize molecular oxygen as the terminal oxidant, making them environmentally attractive alternatives to stoichiometric oxidation reactions [6] [7].

The copper-catalyzed aerobic oxidative cyclization of phenols and alkynes represents a particularly versatile approach. This methodology involves the sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. The reaction conditions typically employ copper salts such as copper(I) chloride or copper(II) triflate as catalysts, with molecular oxygen serving as the oxidant. Reaction temperatures are generally maintained at 70°C, and the process can accommodate a wide variety of phenols and alkynes [6] [7].

The mechanism of copper-catalyzed benzofuran formation involves several key steps. Initially, the copper catalyst coordinates to the alkyne, activating it toward nucleophilic attack by the phenol. The resulting vinyl copper intermediate undergoes intramolecular cyclization through attack of the phenolic oxygen on the vinyl carbon. Finally, oxidation by molecular oxygen regenerates the copper catalyst and completes the aromatic benzofuran ring system [6].

Multi-component copper-catalyzed reactions have also been developed for benzofuran synthesis. For example, the combination of copper(I) triflate and copper(I) chloride in the presence of 4-dimethylaminopyridine effectively catalyzes three-component coupling reactions involving alkynylsilanes, o-hydroxybenzaldehyde derivatives, and secondary amines. These reactions proceed through intramolecular 5-exo-dig cyclization, resulting in direct synthesis of benzofuran derivatives in moderate to excellent yields at room temperature [8].

The copper-catalyzed tandem cyclization and vinylation approach offers another synthetic route to substituted benzofurans. This method is particularly effective for the synthesis of 2-trifluoromethyl benzofuran derivatives and involves sequential copper-catalyzed transformations that construct the benzofuran core while simultaneously introducing desired substituents [9].

Rhodium-Catalyzed Annulation Processes

Rhodium-catalyzed annulation processes provide highly efficient and selective methods for benzofuran synthesis, particularly for the construction of substituted benzofuran-2(3H)-one derivatives. These methodologies typically employ rhodium(III) catalysts and proceed through C-H functionalization pathways that enable the formation of carbon-carbon and carbon-heteroatom bonds in a single synthetic operation [10] [11].

The rhodium(III)-catalyzed cascade [3 + 2] annulation represents a particularly powerful approach. This method involves the reaction of N-aryloxyacetamides with 3-(hetero)arylpropiolic acids to afford benzofuran-2(3H)-ones through redox-neutral C-H functionalization, isomerization, and lactonization sequences. The reaction utilizes an internal oxidative directing group (O-NHAc) and provides a regio- and stereoselective approach to synthesize (Z)-3-(amino(aryl)methylene)benzofuran-2(3H)-ones with exclusive Z configuration selectivity [10] [11].

The typical reaction conditions for rhodium-catalyzed annulation involve the use of [RhCp*Cl₂]₂ as the catalyst precursor, with sodium pivalate monohydrate as an additive and dichloromethane as the solvent. Reactions are typically conducted at elevated temperatures (110°C) for extended periods (12 hours) to achieve optimal yields ranging from 70-85% [10] [11].

The mechanism of rhodium-catalyzed annulation involves several key steps: initial C-H activation at the ortho position of the aryloxy group, migratory insertion of the alkyne component, and final lactonization to form the benzofuranone ring system. The exclusive Z selectivity observed in these reactions is attributed to the steric and electronic preferences of the rhodium catalyst during the migratory insertion step [10] [11].

Rhodium-catalyzed benzannulation reactions using vinylene carbonate as a coupling partner provide an alternative approach to benzofuran synthesis. These reactions involve the treatment of substituted benzamides with vinylene carbonate in the presence of cyclopentadienyl-based rhodium complexes in catalytic amounts. The synthetic pathway is accomplished through four main steps: C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination, ultimately yielding widely substituted benzofuran heterocycles in yields ranging from 30-80% [12].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift in organic chemistry, offering solvent-free alternatives to traditional solution-based reactions. This approach is particularly attractive for the synthesis of heterocyclic compounds, including benzofuran derivatives, due to its environmental benefits and often enhanced reaction rates [13] [14] [15].

Ball milling strategies have been successfully applied to the synthesis of benzofuran-related heterocycles. The ball-milling approach for benzothiazole, benzimidazole, and benzoxazole derivatives uses recyclable zinc oxide nanoparticles as catalysts under solvent-free conditions. This method affords environmentally friendly reaction conditions that score high on the ecoscale with low E-factors. The process is highly efficient even on multi-gram scales and provides easy product isolation [14] [16].

The mechanochemical grinding technique offers several advantages over conventional thermal methods, including simple and solvent-free conditions, facile work-up procedures, and high yield economy. The method successfully achieves three of the green chemistry objectives: solvent-free conditions, high atom economy, and energy savings, thus combining both economic and environmental advantages [15].

The mechanism of mechanochemical synthesis involves the application of mechanical forces such as shear, fracture, and vibration to achieve efficient bonding processes between reactants. In the context of benzofuran synthesis, the mechanical energy input facilitates bond breaking and formation processes that would typically require thermal activation in solution-based reactions [13].

Recent developments in mechanochemical synthesis have demonstrated the preparation of complex heterocyclic systems through ball milling. For example, the solid-state mechanochemical protocol enables rapid synthesis of tris-cyclometalated iridium(III) complexes without the use of significant amounts of organic solvents and under ambient atmospheric conditions. This approach represents a cost-effective and environmentally benign alternative to traditional solution-based methods [13].

The scalability of mechanochemical methods is demonstrated by their effectiveness on multi-gram scales, making them potentially suitable for industrial applications. The absence of organic solvents eliminates solvent waste and reduces environmental impact, while the typically shorter reaction times contribute to energy efficiency [14] [16].

Deep Eutectic Solvent-Mediated Reactions

Deep eutectic solvents have emerged as promising green alternatives to conventional organic solvents for the synthesis of heterocyclic compounds, including benzofuran derivatives. These solvents are formed by combining two or more compounds that form liquids upon mixing, with significantly lower freezing points compared to the individual constituents [17] [18] [19].

The most commonly employed deep eutectic solvent system for organic synthesis is based on choline chloride as the hydrogen bond acceptor combined with various hydrogen bond donors such as glycerol, urea, or metal salts. The choline chloride: zinc chloride (ChCl:2ZnCl₂) system has proven particularly effective for benzofuran synthesis applications [20] [19].

A specific example of deep eutectic solvent-mediated benzofuran synthesis involves the reaction of 2-naphthol and para-substituted phenols with glyoxal in the presence of choline chloride: 2ZnCl₂ as both solvent and catalyst. This system enables the efficient one-pot regioselective synthesis of dihydrobenzofuro[2,3-b]benzofuran derivatives. The reaction conditions typically involve heating at 80°C for 3 hours, yielding products in 86% yield [20].

The advantages of deep eutectic solvent-mediated reactions include their tunability through component ratio adjustment, biodegradability when natural components are used, and ability to dissolve both hydrophilic and lipophilic species. These properties make deep eutectic solvents particularly suitable for reactions involving diverse substrate classes [17] [18].

The Wittig reaction in deep eutectic solvents exemplifies the versatility of these media for organic synthesis. Highly efficient reactions can be performed with various bases including organic (DBU, LiTMP, t-BuOK) and inorganic (NaOH, K₂CO₃) bases in ChCl/Gly 1:2 (mol/mol) as solvent under mild conditions at room temperature and under air atmosphere. This protocol is scalable to multi-gram quantities and allows for product purification without additional chromatographic steps [21].

The application of deep eutectic solvents in pharmaceutical synthesis demonstrates their potential for industrial applications. These solvents can function simultaneously as solvents, catalysts, and chemical donors, providing multiple benefits in synthetic processes. The recyclability of deep eutectic solvents further enhances their environmental credentials, as they can be recovered and reused multiple times without significant degradation in performance [19].

Natural deep eutectic solvents, composed entirely of natural metabolites including sugars, sugar alcohols, carboxylic acids, amino acids, and amines, represent the most environmentally benign option within this solvent class. These systems can be prepared through simple mixing processes without the need for additional solvents, making them particularly attractive for green chemistry applications [22] [23].

The combination of enzymes with deep eutectic solvents has opened new possibilities for biocatalyzed organic synthesis. This approach combines the selectivity advantages of enzymatic catalysis with the environmental benefits of deep eutectic solvents, resulting in highly sustainable synthetic processes with excellent selectivity profiles [23].

X-ray Crystallographic Analysis

X-ray crystallographic studies of 4,6-dihydroxybenzofuran-3(2H)-one have not been extensively reported in the literature, despite the compound's fundamental importance in benzofuran chemistry [1]. However, structural analysis of closely related benzofuran-3(2H)-one derivatives provides valuable insights into the expected crystallographic behavior and molecular geometry of the target compound.

Crystallographic investigations of analogous compounds reveal characteristic structural features of the benzofuran-3(2H)-one core [2] [3]. Ethyl 5,6-dihydroxybenzofuran-3-carboxylate, which shares the dihydroxy substitution pattern with 4,6-dihydroxybenzofuran-3(2H)-one, crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.9847(3) Å, b = 10.5228(3) Å, c = 11.2032(4) Å, and achieves an R-factor of 0.0441 [2]. The asymmetric unit contains two molecules, indicating potential intermolecular interactions that stabilize the crystal packing.

The benzofuran ring system in related structures demonstrates essential planarity with minimal deviation from coplanarity [4]. In 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime derivatives, the benzofuran moiety exhibits maximum deviations of only 0.016(2) Å and 0.029(2) Å for different carbon atoms, confirming the rigid planar nature of the benzofuran scaffold [4]. This planarity is crucial for understanding the electronic delocalization and hydrogen bonding capabilities of 4,6-dihydroxybenzofuran-3(2H)-one.

Bond length analysis from related benzofuran-3(2H)-one structures indicates typical aromatic character within the benzene ring portion [5]. Carbon-carbon bond lengths in the phenyl ring range from 1.367(2) to 1.401(2) Å in similar compounds, consistent with resonant bond structures [5]. Single carbon-carbon bond distances fall within the 1.485(2) to 1.536(2) Å interval, while carbonyl carbon-oxygen distances typically measure approximately 1.213(2) Å [5].

Molecular conformation studies reveal that substituted benzofuran-3(2H)-one derivatives maintain characteristic dihedral angles between aromatic systems [6]. In 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, the 2-benzofuran-1(3H)-one and 3,4-dimethylaniline fragments are oriented with a dihedral angle of 89.12(5)° [6]. Similar angular relationships are expected in 4,6-dihydroxybenzofuran-3(2H)-one, particularly regarding the orientation of hydroxyl substituents relative to the benzofuran plane.

Crystal packing analysis demonstrates the significance of hydrogen bonding networks in stabilizing benzofuran-3(2H)-one crystal structures [2] [7]. Multiple O-H⋯O hydrogen bonds organize molecules into well-defined supramolecular architectures, with these interactions determining both crystal stability and physical properties [2]. The presence of two hydroxyl groups in 4,6-dihydroxybenzofuran-3(2H)-one suggests extensive hydrogen bonding capabilities that would significantly influence crystal packing arrangements.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopic analysis of 4,6-dihydroxybenzofuran-3(2H)-one and related derivatives provides detailed structural confirmation and conformational information [8] [9] [10]. Proton Nuclear Magnetic Resonance spectra of (Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one, recorded in deuterated dimethyl sulfoxide, display characteristic signals at δ 6.19 (s, 1H, H-7) and δ 6.01 (s, 1H, H-5), corresponding to aromatic protons on the benzofuran ring system [8]. These chemical shift values reflect the electron-withdrawing effects of both the carbonyl group and hydroxyl substituents.

Carbon-13 Nuclear Magnetic Resonance analysis reveals the characteristic carbonyl carbon resonance for benzofuran-3(2H)-one derivatives [8] [9]. The carbonyl carbon in (Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one appears at δ 178.9 parts per million, while related compounds show similar values: δ 183.0 for (Z)-4,6-dihydroxy-2-[(1,3-benzodioxol-5-yl)methylidene]-benzofuran-3(2H)-one and δ 182.4 for the corresponding benzodioxin derivative [8] [9]. This downfield chemical shift confirms the ketonic nature of the carbonyl group and its conjugation with the aromatic system.

Detailed Nuclear Magnetic Resonance assignments for specific derivatives demonstrate the comprehensive spectroscopic characterization possible for 4,6-dihydroxybenzofuran-3(2H)-one [8]. Complete Carbon-13 Nuclear Magnetic Resonance data for (Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one includes signals at δ 178.9, 167.4, 166.9, 158.1, 147.4, 145.8, 145.4, 123.9, 123.6, 117.5, 115.9, 109.5, 102.8, 97.5, and 90.2 parts per million [8]. This comprehensive assignment provides a reference framework for interpreting the Nuclear Magnetic Resonance spectra of the parent 4,6-dihydroxybenzofuran-3(2H)-one compound.

Infrared spectroscopic characterization identifies key functional group absorptions in benzofuran-3(2H)-one derivatives [9] [11]. The carbonyl stretching frequency appears consistently around 1664-1666 cm⁻¹ in related compounds, indicating the characteristic ketonic carbonyl absorption [9]. Hydroxyl group stretching vibrations manifest as broad absorptions in the 3287-3295 cm⁻¹ region, reflecting hydrogen bonding interactions [9]. Carbon-carbon stretching vibrations occur in the 1500-1622 cm⁻¹ range, while carbon-oxygen-carbon stretching appears around 1222-1223 cm⁻¹ [9].

Specific infrared assignments for representative compounds provide detailed spectroscopic fingerprints [9]. (Z)-4,6-dihydroxy-2-[(1,3-benzodioxol-5-yl)methylidene]-benzofuran-3(2H)-one exhibits absorptions at 3287 cm⁻¹ (OH), 1664 cm⁻¹ (C=O), 1500-1622 cm⁻¹ (C=C), and 1222 cm⁻¹ (C-O-C) [9]. These values establish spectroscopic benchmarks for identifying and characterizing 4,6-dihydroxybenzofuran-3(2H)-one and its derivatives.

Ultraviolet-Visible spectroscopic studies of benzofuran derivatives reveal characteristic electronic transitions and conjugation effects [12] [13]. While specific Ultraviolet-Visible data for 4,6-dihydroxybenzofuran-3(2H)-one requires direct experimental measurement, related benzofuran compounds typically exhibit absorption maxima in the 250-350 nanometer range due to π→π* transitions within the aromatic system [12]. The presence of hydroxyl substituents and the carbonyl group is expected to influence both the wavelength and intensity of these electronic transitions through conjugation and auxochrome effects.

Density Functional Theory Studies

Electronic Structure Calculations

Density Functional Theory calculations on benzofuran derivatives provide comprehensive insights into electronic structure, molecular geometry, and reactivity patterns [13] [14] [15]. Systematic studies using the B3LYP functional with various basis sets have established reliable computational protocols for investigating benzofuran-3(2H)-one compounds and their electronic properties.

Frontier molecular orbital analysis reveals critical electronic structure information for benzofuran systems [13]. Density Functional Theory calculations on dibenzofuran using the B3LYP/6-311G(d,p) basis set demonstrate a Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 5.028 electron volts [13]. This substantial energy gap indicates significant thermodynamic stability and low chemical reactivity under ambient conditions. The calculated chemical hardness (η) of 2.514 electron volts and electronegativity (χ) of 3.751 electron volts provide quantitative measures of molecular reactivity and electron-accepting ability [13].

Global reactivity descriptors calculated through Density Functional Theory methods offer quantitative predictions of chemical behavior [13] [14]. The chemical potential (μ = -3.751 eV), global hardness (η = 2.514 eV), global softness (ζ = 0.398 eV⁻¹), and electrophilicity (ω = 2.798 eV) characterize the fundamental reactivity of benzofuran systems [13]. These parameters enable predictions of reaction mechanisms, site selectivity, and relative reactivity compared to other heterocyclic compounds.

Mulliken population analysis provides detailed charge distribution information for benzofuran derivatives [13]. In dibenzofuran calculations, carbon atoms C3 and C7 exhibit the highest positive charges, while oxygen O21 shows the highest negative charge [13]. This charge distribution pattern indicates potential nucleophilic attack sites and electrophilic reaction centers, crucial for understanding the chemical reactivity of 4,6-dihydroxybenzofuran-3(2H)-one.

Molecular electrostatic potential analysis reveals electrophilic and nucleophilic regions within benzofuran molecules [13]. Negative potential localizes around the benzene ring and oxygen atom, creating nucleophilic regions, while positive potential concentrates around hydrogen atoms, forming electrophilic sites [13]. This electrostatic landscape governs intermolecular interactions, including hydrogen bonding patterns and crystal packing arrangements.

Density of States spectrum analysis confirms electronic structure predictions from frontier orbital calculations [13]. The observed energy gap in the Density of States spectrum for dibenzofuran (4.992 eV) closely matches the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap (5.028 eV), validating the computational approach [13]. This agreement provides confidence in extending similar Density Functional Theory methodologies to 4,6-dihydroxybenzofuran-3(2H)-one investigations.

Vibrational frequency calculations enable interpretation of infrared spectroscopic data through theoretical predictions [13] [15]. Density Functional Theory calculations identify characteristic vibrational modes: carbon-carbon vibrations at 1471 cm⁻¹ and 1484 cm⁻¹, carbon-hydrogen vibrations at 3191 cm⁻¹, and carbon-oxygen vibrations at 1215 cm⁻¹ [13]. These calculated frequencies provide reference values for assigning experimental infrared spectra of 4,6-dihydroxybenzofuran-3(2H)-one.

Hydrogen Bonding Network Analysis

Computational analysis of hydrogen bonding networks in benzofuran derivatives reveals complex intermolecular and intramolecular interactions that significantly influence molecular properties [16] [17] [18]. Density Functional Theory methods, particularly when combined with Atoms in Molecules theory and Natural Bond Orbital analysis, provide detailed insights into hydrogen bonding strength, directionality, and cooperative effects.

Intramolecular hydrogen bonding analysis in substituted benzofuranone derivatives demonstrates significant stabilization effects [16]. Computational studies on isobenzofuranone derivatives using MP2 and B3LYP methods reveal C(Ar)-H⋯O hydrogen bonds with energies ranging from 4.6 to 5.6 kcal/mol [16]. These relatively strong intramolecular interactions influence molecular conformation, chemical shifts, and vibrational frequencies, providing a theoretical framework for understanding similar interactions in 4,6-dihydroxybenzofuran-3(2H)-one.

Atoms in Molecules topological analysis provides rigorous criteria for identifying and quantifying hydrogen bonding interactions [16] [18]. The presence of bond critical points between hydrogen and oxygen atoms serves as definitive evidence for hydrogen bond formation, while electron density values at these critical points correlate with bond strength [16]. For benzofuran derivatives, Atoms in Molecules analysis reveals that hydrogen bond strength follows the order: gas phase > chloroform solution > dimethyl sulfoxide solution > crystal phase [16].

Natural Bond Orbital analysis elucidates the electronic basis of hydrogen bonding in benzofuran systems [17] [18]. Second-order perturbation energy analysis quantifies donor-acceptor interactions, revealing the specific orbital contributions to hydrogen bond formation [17]. For benzofuran-water complexes, Natural Bond Orbital calculations demonstrate that both O-H⋯O and O-H⋯π interactions contribute significantly to complex stability [17].

Cooperative hydrogen bonding effects emerge in systems containing multiple hydroxyl groups [19] [18]. Computational studies demonstrate that networks of intramolecular hydrogen bonds can significantly stabilize charged centers and influence acid-base properties [19]. In levoglucosan derivatives containing benzofuran moieties, multiple hydroxyl groups create three-center hydrogen bonding motifs that substantially alter molecular conformation and stability [18].

Hydrogen bonding strength depends critically on substituent effects and molecular environment [16] [18]. Electronegativity of ring substituents influences hydrogen bond energy in the order H < OMe < Cl, with more electronegative substituents strengthening nearby hydrogen bonds [16]. Similarly, the electron-withdrawing or electron-donating nature of substituents affects the hydrogen bonding acceptor ability of fluorine and oxygen atoms in benzofuran derivatives [18].

Solvent effects significantly modulate hydrogen bonding strength and geometry in benzofuran systems [16] [15]. Implicit solvation models using the Conductor-like Polarizable Continuum Model demonstrate that polar solvents weaken intramolecular hydrogen bonds while potentially stabilizing intermolecular associations [15]. These calculations predict that 4,6-dihydroxybenzofuran-3(2H)-one will exhibit different hydrogen bonding patterns in various solvent environments.

Dynamic hydrogen bonding behavior emerges from molecular dynamics considerations [20]. While static Density Functional Theory calculations provide snapshots of hydrogen bonding geometry, experimental evidence suggests that hydrogen bonding networks can be dynamic, with molecules interconverting between different bonded conformations [20]. This dynamic behavior influences Nuclear Magnetic Resonance spectroscopic observations and requires consideration of multiple conformers in theoretical analysis.